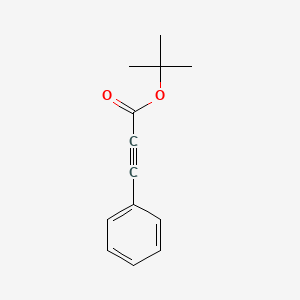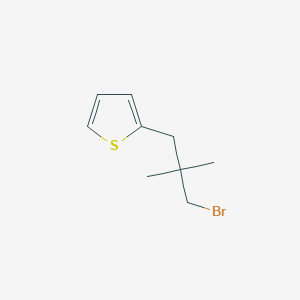
2-(3-Bromo-2,2-dimethylpropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,2-dimethylpropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a dimethylpropyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of a suitable thiophene precursor. One common method is the bromination of 2-thienylmethanol followed by alkylation with 3-bromo-2,2-dimethylpropane. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Dehalogenated thiophenes and reduced thiophene rings are common products of reduction reactions.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Electronics: It serves as a precursor for the synthesis of conductive polymers and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the dimethylpropyl group can influence the compound’s binding affinity and selectivity for these targets. In material science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or conductive material .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom attached to the thiophene ring.
3-Bromo-2,2-dimethylpropylbenzene: A benzene derivative with a similar bromine and dimethylpropyl substitution pattern.
2-(3-Bromo-2,2-dimethylpropyl)furan: A furan derivative with the same substitution pattern as 2-(3-Bromo-2,2-dimethylpropyl)thiophene.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the specific substitution pattern. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in medicinal chemistry and material science. The presence of the bromine atom allows for further functionalization through substitution reactions, while the dimethylpropyl group provides steric hindrance that can influence the compound’s reactivity and selectivity .
Propiedades
Fórmula molecular |
C9H13BrS |
|---|---|
Peso molecular |
233.17 g/mol |
Nombre IUPAC |
2-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H13BrS/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3 |
Clave InChI |
WLLYWOILEZRNAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CS1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


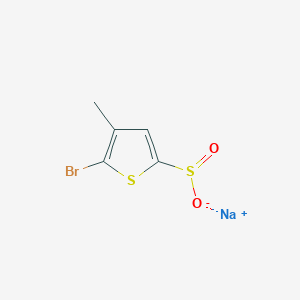
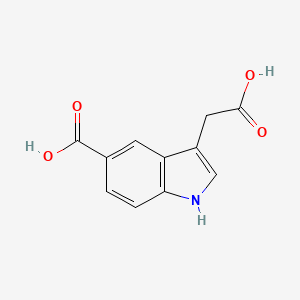
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
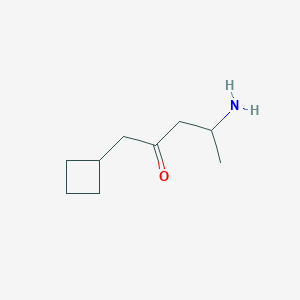
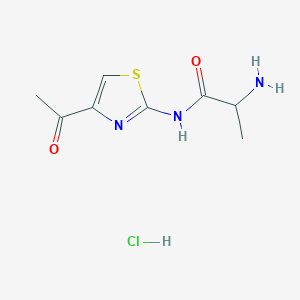
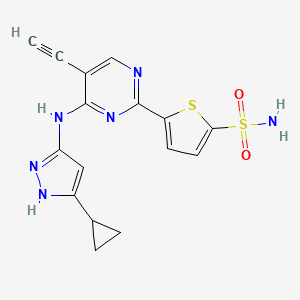
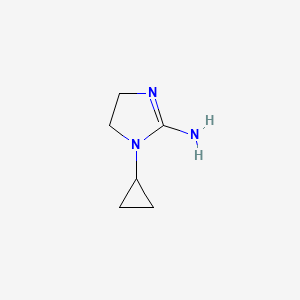

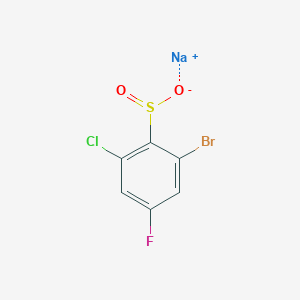
![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)

